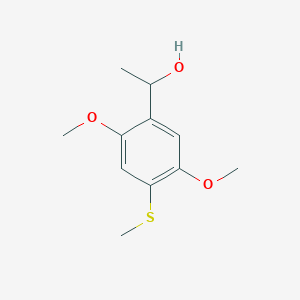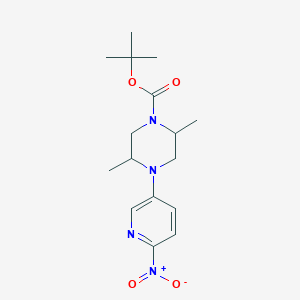![molecular formula C21H19NO4 B12284309 N-(2-Butyn-1-yl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]glycine](/img/structure/B12284309.png)
N-(2-Butyn-1-yl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]glycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Butyn-1-yl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]glycine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to a glycine molecule via a butynyl linker. The presence of the Fmoc group makes it particularly useful in peptide synthesis and other organic synthesis applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Butyn-1-yl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]glycine typically involves the following steps:
Fmoc Protection: The glycine molecule is first protected with the Fmoc group using Fmoc-Cl (fluorenylmethoxycarbonyl chloride) in the presence of a base such as triethylamine.
Butynylation: The protected glycine is then reacted with 2-butyne-1-ol in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
N-(2-Butyn-1-yl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]glycine can undergo various chemical reactions, including:
Oxidation: The butynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The triple bond in the butynyl group can be reduced to form alkenes or alkanes.
Substitution: The Fmoc group can be removed under basic conditions to yield free glycine derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.
Substitution: Piperidine in dimethylformamide (DMF) is often used to remove the Fmoc group.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Free glycine derivatives.
科学研究应用
N-(2-Butyn-1-yl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]glycine has several applications in scientific research:
Chemistry: Used in peptide synthesis as a protected glycine derivative.
Biology: Employed in the study of enzyme-substrate interactions and protein synthesis.
Medicine: Potential use in drug development and as a building block for bioactive compounds.
Industry: Utilized in the synthesis of complex organic molecules and materials science.
作用机制
The mechanism of action of N-(2-Butyn-1-yl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]glycine primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group of glycine, preventing unwanted side reactions during peptide chain elongation. The butynyl linker provides additional functionality, allowing for further chemical modifications.
相似化合物的比较
Similar Compounds
- N-(2-Butyn-1-yl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]alanine
- N-(2-Butyn-1-yl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]valine
Uniqueness
N-(2-Butyn-1-yl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]glycine is unique due to its specific combination of the Fmoc protecting group and the butynyl linker. This combination provides both protection and additional functionalization options, making it highly versatile in synthetic applications.
属性
分子式 |
C21H19NO4 |
|---|---|
分子量 |
349.4 g/mol |
IUPAC 名称 |
2-[but-2-ynyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid |
InChI |
InChI=1S/C21H19NO4/c1-2-3-12-22(13-20(23)24)21(25)26-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19H,12-14H2,1H3,(H,23,24) |
InChI 键 |
RGQKLZZRMQBSLE-UHFFFAOYSA-N |
规范 SMILES |
CC#CCN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


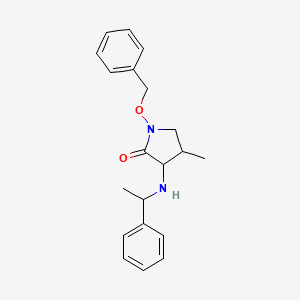

![(3beta)-3-[(Tetrahydro-2H-pyran-2-yl)oxy]-chol-5-en-24-al](/img/structure/B12284241.png)
![4-chloro-2-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12284245.png)
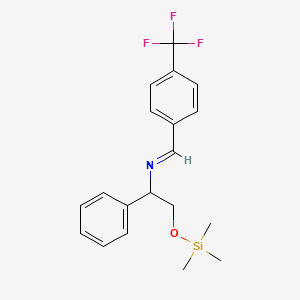

![Tert-butyl N-[(1R,4R)-4-aminocyclopent-2-EN-1-YL]carbamate](/img/structure/B12284270.png)

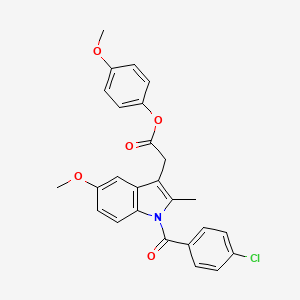
![1-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B12284286.png)
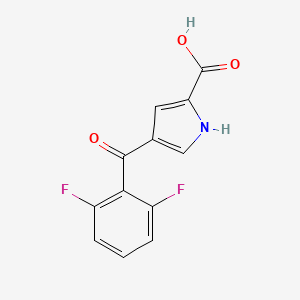
![6-Amino-4-methyl-3,4-dihydro-2H-benzo[b][1,4]thiazine](/img/structure/B12284302.png)
